5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
CAS No.: 1214347-99-5
Cat. No.: VC8058911
Molecular Formula: C12H11FN2O
Molecular Weight: 218.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214347-99-5 |
|---|---|
| Molecular Formula | C12H11FN2O |
| Molecular Weight | 218.23 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-2-methoxypyridin-3-amine |
| Standard InChI | InChI=1S/C12H11FN2O/c1-16-12-11(14)6-9(7-15-12)8-2-4-10(13)5-3-8/h2-7H,14H2,1H3 |
| Standard InChI Key | HSJLYPQLVJWTFS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=N1)C2=CC=C(C=C2)F)N |
| Canonical SMILES | COC1=C(C=C(C=N1)C2=CC=C(C=C2)F)N |
Introduction
Structural and Physicochemical Properties
The molecular formula of 5-(4-fluorophenyl)-2-methoxypyridin-3-amine is C₁₂H₁₁FN₂O, with a molecular weight of 218.23 g/mol . The IUPAC name, 5-(4-fluorophenyl)-2-methoxypyridin-3-amine, reflects its substitution pattern (Figure 1). Key structural features include:
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Pyridine ring: Serves as the central scaffold.
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Methoxy group (-OCH₃): Positioned at C2, contributing electron-donating effects.
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Amine group (-NH₂): Located at C3, enabling hydrogen bonding and nucleophilic reactivity.
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4-Fluorophenyl group: Attached at C5, introducing lipophilicity and potential bioactivity .
The compound’s SMILES string is COC1=C(C=C(C=N1)C2=CC=C(C=C2)F)N, and its InChIKey is HSJLYPQLVJWTFS-UHFFFAOYSA-N . X-ray crystallographic data for analogous compounds (e.g., isoxazolo[4,5-b]pyridin-3-amine) suggest that the pyridine ring adopts a planar conformation, with substituents influencing intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁FN₂O | |
| Molecular Weight | 218.23 g/mol | |
| Calculated LogP | ~2.5 (estimated) | |
| Hydrogen Bond Donors | 1 (NH₂) | |
| Hydrogen Bond Acceptors | 3 (N, O, F) |
Comparative Analysis with Structural Analogs
Table 2: Bioactivity of Selected Analogous Compounds
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